Product packaging for Hept-6-ene-1,4-diol(Cat. No.:CAS No. 89794-64-9)

Hept-6-ene-1,4-diol

Cat. No.: B14388002
CAS No.: 89794-64-9
M. Wt: 130.18 g/mol
InChI Key: RPRMJMJEESOAHE-UHFFFAOYSA-N
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Description

Hept-6-ene-1,4-diol, also known as 6-hepten-2,4-diol under a different numbering convention, is a member of the unsaturated diol family. guidechem.comnih.gov Its value lies in the orthogonal reactivity of its functional groups—the nucleophilic hydroxyl groups and the electrophilic carbon-carbon double bond—which can be addressed selectively to build molecular complexity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B14388002 Hept-6-ene-1,4-diol CAS No. 89794-64-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89794-64-9

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

hept-6-ene-1,4-diol

InChI

InChI=1S/C7H14O2/c1-2-4-7(9)5-3-6-8/h2,7-9H,1,3-6H2

InChI Key

RPRMJMJEESOAHE-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CCCO)O

Origin of Product

United States

Advanced Synthetic Methodologies for Hept 6 Ene 1,4 Diol and Its Analogues

Chemoenzymatic Strategies for Stereoisomer Generation

The integration of enzymatic methods into synthetic organic chemistry has provided powerful tools for the creation of chiral molecules with high enantiopurity. For the synthesis of stereoisomers of Hept-6-ene-1,4-diol, chemoenzymatic strategies, particularly those involving lipases and other biocatalysts, offer significant advantages in terms of selectivity and mild reaction conditions.

Lipase-Catalyzed Kinetic Resolution and Enantioselective Transformations

Lipases are widely utilized enzymes in organic synthesis due to their broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity. Kinetic resolution, a process in which one enantiomer of a racemic mixture reacts faster than the other, is a common application of lipases for the separation of chiral alcohols.

In the context of unsaturated diols, lipase-catalyzed acylation is a highly effective method for kinetic resolution. This process typically involves the use of an acyl donor, such as vinyl acetate (B1210297), to selectively acylate one enantiomer of the diol, allowing for the separation of the resulting monoester from the unreacted enantiomer of the diol. The efficiency of this resolution is often quantified by the enantiomeric ratio (E).

For instance, the kinetic resolution of various racemic diols has been successfully achieved using lipases, yielding products with high enantiomeric excess (ee). While specific studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous unsaturated diols and other racemic diols. A notable example is the lipase-catalyzed kinetic resolution of atropisomeric 1,1′-biaryl-2,2′-diols, where the addition of a base like sodium carbonate has been shown to dramatically accelerate the reaction rate while maintaining excellent enantioselectivity. nih.gov In a study, the use of immobilized Pseudomonas sp. lipoprotein lipase (B570770) with vinyl acetate as the acyl donor resulted in the resolution of various substituted biaryl diols with E values often exceeding 100. nih.gov

The choice of lipase, solvent, and acyl donor can significantly influence both the rate and the enantioselectivity of the resolution. Common lipases employed for such transformations include those from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL-C), and Pseudomonas fluorescens.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Diols

Racemic Diol Lipase Acyl Donor Solvent Conversion (%) Product (ee %) E-value
(±)-1,1'-Bi-2-naphthol Pseudomonas sp. Vinyl acetate Toluene (B28343)/Na2CO3 50 >99 (S)-diol, 96 (R)-monoacetate >200
(±)-1-Phenyl-1,2-ethanediol PSL-C Vinyl acetate TBME ~50 >99 >200

Note: This table presents representative data from studies on various diols to illustrate the effectiveness of lipase-catalyzed kinetic resolution and may not represent data for this compound specifically.

Biocatalytic Approaches for Diol Synthesis

Beyond kinetic resolution of racemic mixtures, biocatalytic methods can be employed for the direct synthesis of chiral diols. One powerful approach is the asymmetric dihydroxylation of dienes, which can be catalyzed by dioxygenase enzymes. These enzymes can introduce two hydroxyl groups onto a double bond in a stereospecific manner, leading to the formation of cis-diols with high enantiopurity.

For example, toluene and naphthalene (B1677914) dioxygenases from Pseudomonas putida have been shown to catalyze the asymmetric dihydroxylation of a variety of conjugated mono- and poly-alkenes to yield the corresponding enantiopure cyclic cis-diols. researchgate.net This methodology could potentially be applied to a suitable diene precursor to generate a chiral diol that could then be converted to this compound or its analogues. The enantiomeric excess of the resulting diols is often very high, frequently exceeding 98%. researchgate.net

Another biocatalytic strategy involves the use of cytochrome P450 monooxygenases. These enzymes are capable of performing highly selective C-H bond oxyfunctionalization. Through directed evolution, the substrate scope and regioselectivity of these enzymes can be tailored to produce specific diols. For instance, a P450 monooxygenase has been reported to convert n-alkanes into non-vicinal aliphatic diols through sequential oxygenation.

Transition Metal-Catalyzed Construction of the Heptene (B3026448) Backbone

Transition metal catalysis provides a robust and versatile platform for the construction of carbon-carbon bonds, which is essential for synthesizing the heptene backbone of this compound. Various methodologies, including iron-catalyzed allylation, olefin metathesis, and catalytic hydrogenation and isomerization, have proven to be effective in this regard.

FeCl₃-Catalyzed Zinc-Mediated Allylation Pathways

A direct and efficient method for the synthesis of this compound involves the FeCl₃-catalyzed zinc-mediated allylation of a cyclic enol ether. Specifically, the reaction of 2,5-dihydrofuran (B41785) with allyl bromide in the presence of zinc and a catalytic amount of iron(III) chloride in water has been reported to produce this compound. This one-pot procedure is environmentally friendly due to the use of water as the solvent. The reaction proceeds via the in-situ formation of an organozinc reagent which then undergoes a Barbier-type reaction with the aldehyde generated from the hydrolysis of the enol ether.

A study by Chakraborty and Roy demonstrated that the reaction of 2,5-dihydrofuran with allyl bromide, mediated by zinc and catalyzed by FeCl₃·6H₂O in water at room temperature, afforded this compound in good yield. The optimization of the reaction conditions revealed that both zinc and the iron catalyst are essential for the transformation.

Table 2: FeCl₃-Catalyzed Synthesis of this compound

Starting Material Reagents Catalyst Solvent Time (h) Product Yield (%)

Olefin Metathesis for Controlled Carbon-Carbon Bond Formation

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds with high levels of control over stereochemistry and functional group tolerance. Cross-metathesis, in particular, is a valuable technique for constructing the heptene backbone of this compound analogues. This reaction involves the exchange of substituents between two different olefins, catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs catalysts.

For the synthesis of unsaturated diols, the cross-metathesis of a smaller olefin containing a hydroxyl group with a longer olefinic partner can be employed. For example, the reaction of an allylic alcohol with a terminal olefin in the presence of a second-generation Grubbs catalyst can lead to the formation of a longer-chain unsaturated alcohol. A subsequent functionalization step could then introduce the second hydroxyl group. The E/Z selectivity of the newly formed double bond can often be controlled by the choice of catalyst and reaction conditions. Research has shown that cross-metathesis reactions using Grubbs' second-generation catalyst can proceed in high yields, often with a strong preference for the E-isomer. nih.gov

Table 3: Representative Olefin Cross-Metathesis for Unsaturated Alcohol Synthesis

Olefin 1 Olefin 2 Catalyst Solvent Yield (%) E/Z Ratio
1-Octene (Z)-But-2-ene-1,4-diol Grubbs II CH₂Cl₂ 85 >95:5

Note: This table provides examples of cross-metathesis reactions to illustrate the methodology's potential for synthesizing precursors to this compound and its analogues.

Catalytic Hydrogenation and Isomerization for Diol Derivatization

Once the unsaturated heptene backbone is constructed, catalytic hydrogenation and isomerization reactions can be employed to create a variety of diol derivatives. Catalytic hydrogenation, typically using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, can be used to selectively reduce the carbon-carbon double bond to afford the corresponding saturated diol, Heptane-1,4-diol. The conditions for hydrogenation can be tuned to be mild enough to avoid the hydrogenolysis of the hydroxyl groups.

Transition metal catalysts can also be used to isomerize the position of the double bond within the heptene chain, providing access to a range of constitutional isomers of this compound. For example, ruthenium or rhodium complexes have been shown to be effective catalysts for the migration of double bonds in unsaturated alcohols. This allows for the synthesis of diols where the double bond is located at different positions along the carbon chain, which can be valuable for further synthetic transformations. Furthermore, certain catalytic systems can promote the epimerization of diols, allowing for the conversion of a trans-diol to a cis-diol or vice versa, thus providing access to different diastereomers. princeton.edu

Organocatalytic and Asymmetric Synthesis Paradigms

Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a metal-free alternative to traditional methods. The asymmetric synthesis of diols, including unsaturated variants like this compound, can be effectively achieved through these approaches.

MacMillan Organocatalysis in Diol Formation

The pioneering work of David MacMillan in the field of organocatalysis has led to the development of imidazolidinone-based catalysts that are highly effective in a variety of asymmetric transformations. These catalysts operate through the formation of a chiral iminium ion from an α,β-unsaturated aldehyde, which then undergoes a stereoselective reaction. While direct application to the synthesis of this compound is not extensively documented, the principles of MacMillan catalysis can be conceptually applied. For instance, an organocatalytic asymmetric α-allylation of an appropriate aldehyde precursor could establish one of the stereocenters, followed by reduction to the diol.

MacMillan's catalysts have been successfully employed in reactions such as Diels-Alder, 1,3-dipolar cycloadditions, and Friedel-Crafts alkylations, all of which proceed with high levels of enantioselectivity. The synthetic utility of these catalysts has been demonstrated in the total synthesis of complex natural products. A hypothetical route to an analogue of this compound could involve the enantioselective addition of an allyl group to a protected 4-oxobutanal derivative, catalyzed by a MacMillan imidazolidinone. Subsequent reduction of the aldehyde would yield the desired diol.

Table 1: Representative MacMillan Organocatalyzed Reactions

Reaction TypeCatalystSubstrate ExampleProduct Enantioselectivity
Diels-Alder(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-oneAcrolein and Cyclopentadiene96% ee
Friedel-Crafts Alkylation(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-oneN-methylpyrrole and cinnamaldehyde99% ee
α-FluorinationImidazolidinone catalystPropanal99% ee

This table presents examples of reactions where MacMillan organocatalysts have been successfully applied, demonstrating their potential for creating chiral centers with high enantioselectivity.

Chiral Auxiliary-Mediated Approaches to Asymmetric Diols

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. This strategy is well-established for the synthesis of chiral alcohols and diols. The auxiliary, after inducing the desired stereochemistry, can be removed and often recovered for reuse.

A common approach involves the use of chiral oxazolidinones, popularized by David Evans, which can direct aldol (B89426) reactions, alkylations, and other transformations with high diastereoselectivity. For the synthesis of a this compound analogue, one could envision attaching a chiral auxiliary to a suitable carboxylic acid precursor. Subsequent diastereoselective allylation at the α-position, followed by reduction of the carbonyl group and removal of the auxiliary, would yield the chiral diol. Pseudoephedrine and pseudoephenamine are other practical chiral auxiliaries that have shown remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ApplicationStereoselectivity
Evans OxazolidinonesAldol Reactions, AlkylationsHigh diastereoselectivity
Pseudoephedrine/PseudoephenamineAlkylation of amidesHigh diastereoselectivity
CamphorsultamDiels-Alder reactions, AlkylationsHigh diastereoselectivity

This table summarizes some widely used chiral auxiliaries and their applications in asymmetric synthesis, highlighting their effectiveness in controlling stereochemistry.

Selective Reduction and Oxidation Protocols

The stereocontrolled introduction of hydroxyl groups through reduction of precursor functionalities or direct oxidation of alkenes is a cornerstone of diol synthesis.

Stereoselective Reduction of Precursor Functional Groups

The stereoselective reduction of dicarbonyl or hydroxy-ketone precursors is a direct and powerful method for synthesizing chiral diols. A chemoenzymatic approach has been successfully applied to the synthesis of stereoisomers of the closely related hept-6-ene-2,5-diol. This strategy involves the lipase-catalyzed acylation of a racemic alcohol to resolve it into its enantiomers. The separated enantiomers can then be further elaborated. For instance, a ketone can be reduced to a secondary alcohol with high stereoselectivity using various reagents.

Zinc borohydride (B1222165) has been shown to be highly effective for the erythro-selective reduction of α-methyl-β-hydroxy ketones. The Luche reduction, which employs sodium borohydride in the presence of a cerium(III) chloride, is known for the chemoselective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. Such methods could be applied to a suitably functionalized precursor to generate the 1,4-diol motif of this compound with high stereocontrol.

Table 3: Reagents for Stereoselective Ketone Reduction

ReagentSubstrate TypeTypical Selectivity
Zinc Borohydrideα-Methyl-β-hydroxy ketonesHigh erythro-selectivity
Luche Reagent (NaBH₄, CeCl₃)α,β-Unsaturated ketonesChemoselective 1,2-reduction
Noyori's Ru-TsDPEN complexKetonesHigh enantioselectivity (transfer hydrogenation)

This table provides examples of reagents used for the stereoselective reduction of ketones, a key step in the synthesis of chiral diols.

Directed Dihydroxylation and Oxyamination Reactions

Directed dihydroxylation allows for the stereoselective installation of two hydroxyl groups on an alkene, with the stereochemical outcome being controlled by a nearby directing group, typically a hydroxyl or an amide. The OsO₄/TMEDA reagent system is known to effect the syn-dihydroxylation of allylic and homoallylic alcohols with high diastereoselectivity due to hydrogen bonding between the substrate's hydroxyl group and the oxidant complex. This methodology is directly applicable to the synthesis of polyols from unsaturated alcohols.

For a precursor to this compound, such as a homoallylic alcohol, a directed dihydroxylation could be employed to introduce the second hydroxyl group with a defined stereochemical relationship to the first. Molybdenum-catalyzed anti-dihydroxylation of allylic and homoallylic alcohols provides a complementary approach to access different stereoisomers.

Cascade and Multicomponent Reactions for Structural Complexity

Cascade reactions, also known as tandem or domino reactions, involve two or more consecutive transformations where the subsequent reaction is a consequence of the functionality formed in the previous step, all occurring under the same reaction conditions. These reactions are highly efficient as they reduce the number of synthetic steps, purifications, and waste generation.

The synthesis of polyols from unsaturated precursors like vegetable oils has been achieved through cascade reactions. For example, a one-pot epoxidation followed by ring-opening of the epoxide can generate polyols. While a specific cascade reaction for the direct synthesis of this compound is not prominently reported, the principles of cascade design could be applied. A potential cascade could involve a Michael addition to an unsaturated aldehyde, followed by an in-situ allylation and subsequent reduction. The development of such enantioselective catalytic cascades is a significant goal in modern organic synthesis for the rapid construction of complex molecules like polyols.

Chemical Reactivity and Transformative Potential of Hept 6 Ene 1,4 Diol

Reactivity of the Olefinic Moiety

The terminal double bond in Hept-6-ene-1,4-diol is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic Additions and Cycloaddition Reactions

The terminal alkene of this compound readily undergoes electrophilic addition reactions. byjus.comlibretexts.org The reaction with hydrogen halides (HX), for instance, is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C-7) and the halide to the more substituted carbon (C-6), leading to a secondary halide. byjus.com Halogens such as bromine (Br₂) and chlorine (Cl₂) can add across the double bond to yield vicinal dihalides. aakash.ac.inmsu.edu The formation of a cyclic halonium ion intermediate is a key step in this process. aakash.ac.in

Cycloaddition reactions offer a powerful tool for ring formation. The terminal alkene in this compound can act as a dienophile in Diels-Alder reactions or participate in [2+2] cycloadditions. openstax.org For example, a [2+2] cycloaddition with another alkene under photochemical conditions can yield a cyclobutane (B1203170) derivative. openstax.org Transition-metal catalyzed [2+2] cycloadditions with alkynes can also be employed to construct cyclobutene (B1205218) rings. researchgate.netorganic-chemistry.org Furthermore, three-component [2+2+2] cycloadditions catalyzed by transition metals like Niobium can lead to the formation of substituted cyclohexadienes. acs.org

Table 1: Representative Electrophilic Addition and Cycloaddition Reactions of the Olefinic Moiety

Reaction Type Reagents and Conditions Expected Product
Hydrohalogenation HCl or HBr 6-Haloheptane-1,4-diol
Halogenation Br₂ in CCl₄ 6,7-Dibromoheptane-1,4-diol
[4+2] Cycloaddition 1,3-Butadiene, heat 3-(3-Hydroxybutyl)cyclohex-4-ene-1,2-diol
[2+2] Photocycloaddition Ethene, hv 2-(3-Hydroxybutyl)cyclobutane-1-carbaldehyde
[2+2] Metal-Catalyzed Cycloaddition Phenylacetylene, Au(I) catalyst 1-Phenyl-2-(3-hydroxybutyl)cyclobut-1-ene

Hydrofunctionalization and Oxidative Cleavage

Hydrofunctionalization reactions introduce a functional group and a hydrogen atom across the double bond. These reactions can proceed with either Markovnikov or anti-Markovnikov selectivity, depending on the reagents and catalysts used. acs.orgrsc.orgchinesechemsoc.orgrsc.orgnih.gov For instance, hydroboration-oxidation provides a classic method for the anti-Markovnikov hydration of the terminal alkene, which would yield Heptane-1,4,7-triol.

Oxidative cleavage of the olefinic bond is a powerful transformation that breaks the carbon-carbon double bond, leading to the formation of carbonyl compounds. libretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.combyjus.com Ozonolysis is a common method for this purpose. libretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.combyjus.com Depending on the workup conditions, different products can be obtained. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) of the initially formed ozonide would yield 5-hydroxypentan-2-one and formaldehyde. masterorganicchemistry.com In contrast, an oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of 5-hydroxypentanoic acid and carbon dioxide. masterorganicchemistry.com

Table 2: Hydrofunctionalization and Oxidative Cleavage of the Olefinic Moiety

Reaction Type Reagents and Conditions Expected Product(s)
Hydroboration-Oxidation 1. BH₃·THF; 2. H₂O₂, NaOH Heptane-1,4,7-triol
Ozonolysis (Reductive Workup) 1. O₃, CH₂Cl₂; 2. (CH₃)₂S 5-Hydroxypentan-2-one and Formaldehyde
Ozonolysis (Oxidative Workup) 1. O₃, CH₂Cl₂; 2. H₂O₂ 5-Hydroxypentanoic acid and Carbon dioxide

Transformations Involving the Vicinal Diol Functionality

The 1,4-diol group in this compound offers numerous possibilities for synthetic transformations, including selective protection, oxidation, and cyclization reactions.

Selective Derivatization and Protection Strategies of Hydroxyl Groups

The presence of two hydroxyl groups with different steric and electronic environments (a primary and a secondary alcohol) allows for selective protection. This is crucial for orchestrating multi-step syntheses. For example, the primary hydroxyl group can be selectively protected as a silyl (B83357) ether (e.g., using TBDMSCl) under controlled conditions, leaving the secondary hydroxyl group available for further reactions. nih.gov Alternatively, methods for the monoprotection of symmetrical diols can be adapted. organic-chemistry.orgscirp.org The use of stannylene acetals can facilitate selective acylation of the primary hydroxyl group. harvard.edu

Table 3: Selective Protection of Hydroxyl Groups

Protecting Group Reagents and Conditions Selectively Protected Product
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, Imidazole, DMF 1-O-(tert-Butyldimethylsilyl)this compound
Benzyl (Bn) BnBr, NaH, THF 1-O-Benzylthis compound
Acetyl (Ac) Ac₂O, Pyridine, 0 °C 1-O-Acetylthis compound

Oxidation to Carbonyls and Carboxylic Acids

The diol functionality can be oxidized to various carbonyl-containing functional groups. Selective oxidation of the secondary alcohol would yield a keto-alcohol, while oxidation of the primary alcohol would produce an aldehyde-alcohol. Further oxidation can lead to dicarboxylic acids. The oxidation of 1,4-diols can also lead to the formation of γ-lactones, often proceeding through a hemiacetal intermediate. google.comacs.orgnih.govnih.govresearchgate.net For this compound, oxidation with reagents like chromium trioxide-pyridine complex could potentially yield γ-(prop-2-en-1-yl)-γ-butyrolactone. acs.org The complete oxidation of the diol moiety, potentially involving cleavage of the carbon chain under harsh conditions, can produce dicarboxylic acids. google.comacs.orgresearchgate.netnih.govresearchgate.net

Table 4: Oxidation of the Diol Functionality

Reaction Type Reagents and Conditions Expected Product
Lactonization CrO₃-Pyridine complex γ-(prop-2-en-1-yl)-γ-butyrolactone
Oxidation to Dicarboxylic Acid RuCl₃, NaIO₄ 2-(prop-2-en-1-yl)succinic acid

Ring-Closing Reactions and Heterocycle Formation

The 1,4-diol motif is a common precursor for the synthesis of five-membered heterocyclic rings. Acid-catalyzed dehydration of 1,4-diols is a well-established method for the synthesis of tetrahydrofurans. organic-chemistry.orgchemrxiv.orgresearchgate.netgoogle.combeilstein-journals.orgacs.org In the case of this compound, this reaction would lead to the formation of 2-(prop-2-en-1-yl)tetrahydrofuran.

Furthermore, 1,4-diols can be converted into nitrogen-containing heterocycles such as pyrrolidines. This transformation typically involves the conversion of the diol into a dihalide or dimesylate, followed by reaction with a primary amine. oup.comum.edu.mtdiva-portal.org Alternatively, direct catalytic conversion of 1,4-diols with amines using metal catalysts, such as those based on manganese or iron, can yield pyrroles or pyrrolidines. organic-chemistry.orgnih.govresearchgate.net

Table 5: Ring-Closing Reactions and Heterocycle Formation

Heterocycle Reagents and Conditions Expected Product
Tetrahydrofuran (B95107) H₂SO₄ (cat.), heat 2-(prop-2-en-1-yl)tetrahydrofuran
Pyrrolidine 1. MsCl, Et₃N; 2. Benzylamine 1-Benzyl-2-(prop-2-en-1-yl)pyrrolidine
Pyrrole Primary amine, Mn or Fe catalyst, heat 1-Alkyl/Aryl-2-(prop-2-en-1-yl)pyrrole

Rearrangement Reactions and Skeletal Isomerizations of this compound

The molecular architecture of this compound, featuring two hydroxyl groups and a terminal double bond, provides a rich platform for a variety of rearrangement and skeletal isomerization reactions. These transformations are typically promoted by acidic conditions, which facilitate the formation of carbocation intermediates, or by transition metal catalysts that can coordinate with the unsaturated system. The subsequent intramolecular reactions can lead to significant structural reorganization, yielding valuable cyclic ethers and other rearranged products.

Under acidic catalysis, the rearrangement of 1,2-diols, known as the pinacol (B44631) rearrangement, is a classic organic reaction that converts the diol into a ketone. libretexts.orgnumberanalytics.comchemistrysteps.com While this compound is a 1,4-diol, analogous principles involving carbocation formation and migration can be applied. Protonation of one of the hydroxyl groups generates a good leaving group (water). Its departure results in a secondary carbocation. This intermediate can then undergo several potential transformations.

One of the most significant rearrangement pathways for a molecule like this compound is intramolecular cyclization. The remaining hydroxyl group can act as an internal nucleophile, attacking the carbocation to form a five-membered tetrahydrofuran ring, a common structural motif. This acid-catalyzed dehydration-cyclization is a powerful method for synthesizing substituted cyclic ethers. For this compound, this reaction would be expected to yield 2-(prop-2-en-1-yl)tetrahydrofuran-4-ol or its isomers, depending on which hydroxyl group is eliminated.

Alternatively, the terminal double bond can participate in rearrangement reactions. Protonation of the alkene can generate a carbocation at either the C6 or C7 position. msu.edu A subsequent intramolecular attack by one of the hydroxyl groups could lead to the formation of six- or seven-membered cyclic ethers, although five-membered ring formation is often kinetically favored.

Research into the acid-catalyzed cyclization of similar polyol substrates, such as derivatives from carbohydrates, demonstrates the feasibility of these transformations. ru.nl Lewis acids like bismuth(III) triflate (Bi(OTf)₃) have been shown to effectively catalyze the intramolecular hydroxyl substitution to afford substituted tetrahydrofurans. ru.nl These reactions highlight the general strategy of activating an allylic alcohol or forming a carbocation to trigger cyclization. ru.nl

The table below summarizes findings from studies on analogous unsaturated diols and polyols, illustrating the conditions and outcomes of such rearrangement reactions.

Table 1: Rearrangement and Cyclization of this compound Analogues

Starting Material Analogue Catalyst/Reagents Solvent Product(s) Yield (%) Reference
(2R,3R,4R,5S)-7-Phenylhept-6-ene-1,2,3,4,5-pentaol derivative Bi(OTf)₃ (5 mol %), KPF₆, CaSO₄ Acetonitrile Substituted 3,4-dihydroxytetrahydrofuran 38 ru.nl
(E)-Hept-2-ene-1,7-diol [Ru(II)Cp((R)-Cl-Naph-PyCOOH)]PF₆ Not specified 2-Vinyltetrahydro-2H-pyran High (97:3 S/R) oup.com
Unsymmetrical 1,2-diol (1,2-diphenyl-1-methylethane-1,2-diol) Acid Not specified 1,2-Diphenylpropan-1-one (via phenyl shift) Major Product chemistrysteps.com

These examples underscore the transformative potential inherent in the structure of unsaturated diols. The choice of catalyst, whether a Brønsted or Lewis acid, and the specific substrate structure dictate the reaction pathway, leading to either direct cyclization, pinacol-type rearrangements, or more complex skeletal isomerizations like the Meisenheimer rearrangement observed in related systems. ox.ac.ukrsc.org For this compound, the primary expected transformation under acidic conditions remains the intramolecular dehydration and cyclization to form substituted tetrahydrofuran derivatives.

Hept 6 Ene 1,4 Diol As a Versatile Building Block in Complex Molecular Synthesis

Precursor in the Synthesis of Chiral Intermediates

The stereoisomers of hept-6-ene-1,4-diol are valuable chiral intermediates for the synthesis of complex organic molecules. acs.org The presence of two stereogenic centers at the C-1 and C-4 positions makes this diol a candidate for diastereoselective synthesis. vulcanchem.com Chemoenzymatic methods, utilizing lipase-catalyzed acylation reactions, have been successfully employed to synthesize the stereomers of hept-6-ene-2,5-diol derivatives, which are closely related to this compound. acs.org This highlights the potential for enzymatic kinetic resolution to access enantiomerically pure forms of this compound.

A notable application of chiral diols is in the synthesis of substituted pyrans. For instance, the iridium-catalyzed C-allylation of (S)-butane-1,3-diol, a shorter homolog, has been used to prepare (2S,4R)-hept-6-ene-2,4-diol. nih.gov This intermediate serves as a precursor for the synthesis of 2,6-disubstituted pyrans, which are structural motifs in polyketide natural products. nih.gov The ability to control the stereochemistry at multiple centers is crucial for the synthesis of biologically active molecules.

Starting Material Reaction Chiral Intermediate Application
SulcatolLipase-catalyzed acylationHept-6-ene-2,5-diol stereomers acs.orgSynthesis of tetrahydropyrans, macrolides, and macrodiolides acs.org
(S)-Butane-1,3-diolIridium-catalyzed C-allylation(2S,4R)-Hept-6-ene-2,4-diol nih.govSynthesis of substituted pyrans for polyketide natural products nih.gov

Application in Natural Product Total Synthesis (e.g., as a motif for complex polyols)

This compound and its derivatives serve as crucial building blocks in the total synthesis of various natural products, particularly those containing complex polyol chains. acs.orgabq.org.br The 1,4-diol system provides a foundational element for constructing the polyoxygenated frameworks frequently found in biologically active natural products. researchgate.net

For example, the stereomers of hept-6-ene-2,5-diol have been utilized in the asymmetric synthesis of decarestrictine L, pyrenophorol, and stagonolide (B1260407) E. acs.org These syntheses demonstrate the versatility of the heptene-diol scaffold in creating diverse and complex molecular structures. Furthermore, the synthesis of annonaceous acetogenins, a class of natural products with potent cytotoxic activities, often involves the construction of polyol chains where heptene-diol derivatives could serve as key synthons. mdpi.com

The synthesis of complex polyols often requires iterative approaches, and the functional groups of this compound—the terminal alkene and the two hydroxyl groups—allow for sequential and controlled modifications. This step-wise elaboration is essential for building up the long carbon chains with specific stereochemistry that characterize many polyketide natural products. liverpool.ac.uk

Utility in the Preparation of Advanced Pharmaceutical and Agrochemical Scaffolds

The structural features of this compound make it a valuable scaffold for the development of novel pharmaceutical and agrochemical agents. The term "scaffold hopping" in drug discovery involves replacing a core molecular structure with a bioisosteric equivalent to improve properties, and versatile building blocks like this compound are key to this strategy. researchgate.net

The diol functionality can be modified to introduce various pharmacophores, while the terminal alkene provides a handle for further functionalization or for tethering to other molecular fragments. This adaptability is crucial for creating libraries of compounds for high-throughput screening. For instance, pinanediol, a bicyclic diol, is a known intermediate in the synthesis of the proteasome inhibitor Bortezomib, illustrating the importance of diol scaffolds in medicinal chemistry.

In the agrochemical sector, derivatives of natural products containing polyol motifs have shown insecticidal and other useful properties. The development of new pesticides and herbicides often relies on the synthesis of novel molecular scaffolds that can interact with specific biological targets in pests or weeds. The versatility of this compound allows for the creation of diverse structures that can be tested for such activities. mdpi.com

Development of Novel Ligands and Functional Materials

The diol and alkene functionalities of this compound also lend themselves to the development of new ligands for catalysis and functional materials. Chiral diols are widely used as ligands in asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction. The synthesis of inherently chiral ligands based on rigid backbones is an active area of research, and the stereocenters of this compound can be incorporated into such designs. chinesechemsoc.org

The development of multi-ferrocene-based ligands, for example, highlights the continuous search for new ligand architectures with unique electronic and steric properties. acs.org While not directly a ferrocene (B1249389) derivative, this compound's functional groups could be used to append it to such organometallic complexes, potentially modulating their catalytic activity or material properties.

Stereochemical Control and Chiral Recognition in Hept 6 Ene 1,4 Diol Chemistry

Enantioselective and Diastereoselective Synthetic Pathways

The controlled synthesis of specific stereoisomers of hept-6-ene-1,4-diol is a significant challenge in organic synthesis, necessitating the use of sophisticated enantioselective and diastereoselective strategies.

Enantioselective Synthesis: The creation of enantiomerically pure this compound often involves the use of chiral catalysts or auxiliaries that can differentiate between the two prochiral faces of a substrate. One common approach is the asymmetric reduction of a corresponding diketone or hydroxy ketone. For instance, the asymmetric hydrogenation of a 1,4-diketone precursor using a chiral ruthenium or rhodium catalyst can yield enantiomerically enriched diols. The choice of the chiral ligand is crucial in determining the enantiomeric excess (ee) of the product.

Another powerful method is the kinetic resolution of a racemic mixture of the diol or a precursor. This can be achieved through enzymatic reactions, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms. For example, Novozyme-435®, a lipase (B570770), has been effectively used in the chemoenzymatic synthesis of stereomers of the related hept-6-ene-2,5-diol, a strategy that could be adapted for the 1,4-diol. barc.gov.in

Diastereoselective Synthesis: The relative stereochemistry between the two hydroxyl groups (syn or anti) can be controlled through various synthetic methods. wikipedia.orgquora.com Substrate-controlled approaches, where an existing stereocenter directs the formation of a new one, are common. For example, the reduction of a chiral β-hydroxy ketone precursor can lead to the diastereoselective formation of either the syn- or anti-diol, depending on the reducing agent and reaction conditions. Chelation-controlled reductions, for instance, often favor the formation of the syn-diol.

Furthermore, alkene dihydroxylation methods can be employed. Syn-diols can be obtained through the dihydroxylation of a suitable diene precursor using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.org Conversely, anti-diols can be synthesized via the epoxidation of an alkene followed by acid-catalyzed ring-opening. libretexts.org

Chiral Pool Synthesis Utilizing Common Precursors

Chiral pool synthesis offers an alternative and often efficient route to enantiomerically pure compounds by utilizing readily available natural products as starting materials. uni-muenchen.desciencenet.cnnih.gov For this compound, precursors such as carbohydrates and amino acids are particularly valuable.

For instance, L-glutamic acid can be elaborated through a series of reactions, including diastereoselective allylation and chemoselective reduction, to generate a linear precursor that can be converted to the desired diol. uni-muenchen.de Similarly, carbohydrates like D-glucose or D-xylose can be transformed through olefination and subsequent cyclization strategies to afford chiral polyol derivatives that can be further modified to yield this compound. ru.nl The inherent chirality of these starting materials is transferred through the synthetic sequence, leading to the formation of a specific enantiomer of the target molecule.

Spectroscopic Characterization for Absolute and Relative Stereochemistry (e.g., NMR, Optical Rotation)

The determination of the absolute and relative stereochemistry of this compound is crucial and is typically achieved through a combination of spectroscopic techniques.

NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry (syn or anti) of the diol. researchgate.net The coupling constants (J-values) between the protons on the C1 and C4 carbons and the adjacent methylene (B1212753) protons can provide valuable information about their dihedral angles, which differ between the syn and anti isomers. For example, in related diol systems, the magnitude of the vicinal coupling constants can often distinguish between different diastereomers. beilstein-journals.org Furthermore, the chemical shifts of the carbon atoms bearing the hydroxyl groups can also be indicative of the relative stereochemistry.

To determine the absolute configuration, chiral derivatizing agents, such as Mosher's acid, can be used. By converting the diol into diastereomeric esters, the ¹H NMR spectra of these derivatives can be compared. The differences in chemical shifts (Δδ = δS - δR) of the protons near the stereocenters can be used to deduce the absolute configuration.

Optical Rotation: Optical rotation is a key physical property used to characterize chiral molecules. pressbooks.publibretexts.orgmasterorganicchemistry.com Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation [α] is a characteristic value for a pure enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). masterorganicchemistry.com A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero. libretexts.org By measuring the optical rotation of a sample of this compound, its enantiomeric purity can be determined if the specific rotation of the pure enantiomer is known.

Impact of Stereoisomerism on Reactivity and Synthetic Utility

The stereochemistry of this compound has a profound impact on its reactivity and its utility as a synthetic intermediate. acs.org The spatial orientation of the hydroxyl groups and the alkenyl chain influences the molecule's conformational preferences, which in turn affects its participation in subsequent reactions.

For example, in cyclization reactions, the relative stereochemistry of the diol can dictate the stereochemical outcome of the newly formed ring. A syn-diol might favor the formation of a cis-fused ring system, while an anti-diol could lead to a trans-fused product. This is particularly relevant in the synthesis of natural products and other complex molecules where precise stereochemical control is essential.

The stereoisomerism also affects the rate of reactions. One diastereomer may react more rapidly than another due to more favorable transition state geometries or reduced steric hindrance. For instance, in enzymatic reactions, the enzyme's active site often exhibits a high degree of chiral recognition, leading to the selective transformation of only one enantiomer. barc.gov.in This principle is the basis for kinetic resolution and is a testament to the significant role of stereochemistry in chemical and biological processes.

Theoretical and Computational Investigations of Hept 6 Ene 1,4 Diol

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of Hept-6-ene-1,4-diol. These studies typically employ methods like Density Functional Theory (DFT), often with functionals such as B3LYP and basis sets like 6-311++G(d,p), to model the molecule's electronic properties accurately. researchgate.net

Key electronic properties investigated include the distribution of electron density, the nature of chemical bonds, and the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and stability. metu.edu.tr

Natural Bond Orbital (NBO) analysis is another common technique used to study charge transfer and intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map can be calculated to visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Electronic Properties of this compound (Note: Data are hypothetical, based on typical DFT calculation results for similar aliphatic diols.)

PropertyPredicted ValueMethod
HOMO Energy-6.8 eVB3LYP/6-311+G(d,p)
LUMO Energy+1.2 eVB3LYP/6-311+G(d,p)
HOMO-LUMO Gap8.0 eVB3LYP/6-311+G(d,p)
Dipole Moment2.5 DB3LYP/6-311+G(d,p)
NBO Charge on O1-0.75 eNBO Analysis
NBO Charge on O4-0.78 eNBO Analysis

Conformational Analysis and Energy Landscapes

Computational methods, ranging from molecular mechanics to high-level DFT calculations, are used to explore this landscape. researchgate.netacs.org For a 1,4-diol, a key structural feature is the potential for intramolecular hydrogen bonding between the hydroxyl groups. This interaction can significantly stabilize certain conformations, particularly those with a gauche arrangement around the central C-C bonds, leading to a pseudo-cyclic structure. nih.gov

The analysis involves systematically rotating the dihedral angles of the carbon backbone and the C-O bonds, followed by geometry optimization of each starting structure to find local energy minima. The relative Gibbs free energies of these conformers are then calculated to determine their populations at a given temperature. nih.gov

Table 2: Relative Energies of Selected this compound Conformers (Note: Data are hypothetical, illustrating the energetic differences between conformers with and without intramolecular hydrogen bonds.)

Conformer DescriptionIntramolecular H-Bond (O-H···O)Relative Energy (kcal/mol)
Extended (Anti)No2.5
Gauche 1 (H-Bonded)Yes0.0
Gauche 2 (H-Bonded)Yes0.2
FoldedNo3.1

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in elucidating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, the transition states that connect them.

DFT calculations are a primary tool for locating transition state geometries and calculating their energies. acs.org This allows for the determination of activation energies, which are critical for understanding reaction rates and selectivity (chemo-, regio-, and stereoselectivity). For instance, in a potential acid-catalyzed intramolecular cyclization to form a substituted tetrahydrofuran (B95107), computational studies could predict whether the reaction proceeds via an SN1 or SN2 mechanism and determine the stereochemical outcome. Similarly, the mechanism of oxidation at the C=C double bond or at the alcohol functional groups can be modeled to understand the formation of various products like epoxides or ketones. mdpi.com

Table 3: Hypothetical Calculated Activation Energies for Reactions of this compound (Note: Data are hypothetical, based on DFT calculations for analogous reactions.)

ReactionProposed MechanismCalculated Activation Energy (kcal/mol)
Acid-Catalyzed CyclizationSN222.5
Epoxidation with Peroxy AcidConcerted15.0
Swern Oxidation (Primary OH)Concerted18.2

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods allow for the a priori prediction of various spectroscopic properties, which can be invaluable for structure elucidation and for validating theoretical models against experimental reality.

Specifically, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT. researchgate.netnih.gov For a flexible molecule like this compound, accurate prediction requires calculating the shifts for each significant conformer and then averaging them based on their calculated Boltzmann populations. nih.gov Comparisons between calculated and experimental shifts often show excellent linear correlation, although systematic deviations can occur, providing insights into the method's accuracy. nih.gov

Similarly, vibrational frequencies corresponding to Infrared (IR) spectra can be computed. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve good agreement and aid in the assignment of spectral bands. researchgate.net

Table 4: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound (Note: Calculated values are hypothetical results from a GIAO/DFT calculation. Experimental values are typical for the given functional groups.)

Carbon AtomPredicted Chemical Shift (ppm)"Experimental" Chemical Shift (ppm)
C1 (CH₂)65.164.5
C235.835.2
C328.928.5
C4 (CH-OH)68.768.0
C542.141.5
C6 (=CH)138.5139.0
C7 (=CH₂)114.9114.6

Molecular Modeling for Ligand-Substrate Interactions

Molecular modeling, particularly molecular docking, is used to predict how a small molecule like this compound might interact with a biological macromolecule, such as an enzyme. This is fundamental in drug discovery and chemical biology. cabidigitallibrary.org

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank. A docking program, such as AutoDock, then computationally explores many possible binding poses of the ligand (this compound) within the protein's active site. ijpsonline.com These poses are scored based on a function that estimates the binding free energy, with more negative scores indicating a more favorable interaction.

The analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds formed by the diol's two hydroxyl groups with polar residues in the active site, or hydrophobic interactions of the heptene (B3026448) chain. researchgate.net This information can be used to hypothesize a biological function or to guide the design of more potent analogues. For example, docking this compound into the active site of an alcohol dehydrogenase could provide insight into its potential as a substrate or inhibitor.

Table 5: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: Data are hypothetical, illustrating a typical output from a molecular docking simulation.)

ParameterValue
Target ProteinHuman Alcohol Dehydrogenase (ADH)
Docking SoftwareAutoDock Vina
Predicted Binding Energy-5.8 kcal/mol
H-Bonding InteractionsO1-H with SER48; O4-H with HIS67
Hydrophobic InteractionsHeptene chain with LEU116, VAL294

Future Research Directions and Emerging Paradigms for Hept 6 Ene 1,4 Diol

Development of Sustainable and Green Chemical Syntheses

The chemical industry is undergoing a significant shift towards more environmentally benign processes, a paradigm known as green chemistry. bio-conferences.org The synthesis of fine chemicals, including diols, traditionally relies on methods that can be energy-intensive and generate considerable waste. researchgate.net Future research into the synthesis of Hept-6-ene-1,4-diol will undoubtedly focus on aligning with the principles of green chemistry to enhance sustainability.

Key strategies include maximizing atom economy , which seeks to incorporate the maximum amount of reactant atoms into the final product, thereby minimizing waste. acs.org This principle challenges chemists to design more efficient reaction pathways. Another focus is the reduction of unnecessary derivatization steps, such as the use of protecting groups, which require additional reagents and generate waste. acs.org

Biocatalysis stands out as a powerful tool for green chemical synthesis. bio-conferences.orgchemistryjournals.net The use of enzymes as catalysts offers numerous advantages, including high selectivity and the ability to operate under mild conditions of temperature and pressure, often in aqueous media. chemistryjournals.net This reduces energy consumption and the need for hazardous organic solvents. chemistryjournals.net For a molecule like this compound, enzymatic approaches could offer a route to chiral forms of the diol with high specificity, avoiding the need for protecting groups that are common in traditional organic synthesis. acs.org Furthermore, exploring renewable feedstocks, such as lignans (B1203133) derived from wood, presents an opportunity to move away from petroleum-based starting materials for the synthesis of chiral 1,4-diols and related structures. thieme-connect.com

Table 1: Green Chemistry Principles and Their Application to this compound Synthesis

Green Chemistry PrincipleRelevance to this compound SynthesisPotential Research Direction
Prevention of WasteMinimizing byproducts in the synthesis process. researchgate.netDeveloping high-yield, high-selectivity catalytic reactions.
Atom EconomyMaximizing the incorporation of all starting materials into the final product. acs.orgDesigning addition and cycloaddition reactions that incorporate all atoms.
Use of CatalysisReplacing stoichiometric reagents with catalytic alternatives to reduce waste. bio-conferences.orgacs.orgExploration of novel biocatalysts and transition metal catalysts.
Reduce DerivativesAvoiding protecting groups for the hydroxyl functions. acs.orgEmploying chemo- and regioselective enzymes that target specific functional groups. acs.org
Renewable FeedstocksShifting from petrochemical sources to biomass. researchgate.netInvestigating synthetic pathways starting from bio-derived materials like lignans or terpenes. thieme-connect.comvulcanchem.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The stereochemistry of the 1,4-diol unit is critical for many of its potential applications, particularly in the synthesis of chiral ligands and pharmaceuticals. acs.org Consequently, a major research thrust is the development of novel catalytic systems that can control the stereochemical outcome of the synthesis with high precision.

Asymmetric hydrogenation is a powerful technique for producing chiral diols. For instance, the ruthenium-catalyzed asymmetric hydrogenation of 1,4-diketones has been shown to produce chiral 1,4-diarylbutane-1,4-diols with excellent enantioselectivity (up to >99% ee) and diastereoselectivity. acs.org Adapting such systems for the synthesis of this compound from a corresponding diketone precursor is a promising avenue.

Other advanced catalytic methods being explored for diol synthesis include:

Rhodium-catalyzed enantioselective additions , such as the syn-addition of diboron (B99234) reagents to alkenes, which, after oxidation, yield enantioenriched 1,2-diols. organic-chemistry.org

Platinum-catalyzed enantioselective diboration of terminal alkenes, which can be followed by homologation to furnish chiral 1,4-diols. organic-chemistry.org

Organoboron catalysis , using reagents like diphenylborinic acid, which can direct the regioselective functionalization of 1,2- and 1,3-diols, a concept that could be extended to control reactions at the 1,4-diol moiety. scholaris.ca

Enantioselective desymmetrization , where a catalyst selectively reacts with one of two enantiotopic hydroxyl groups in a meso-diol precursor. For example, aminoxyl radical catalysts embedded in a peptide scaffold have been used for the oxidative desymmetrization of meso-1,4-diols. chemrxiv.org

These catalytic strategies are crucial as chiral C₂-symmetric 1,4-diols are vital precursors for widely used phosphine (B1218219) ligands like Duphos and BPE, which have broad applications in asymmetric synthesis. acs.org

Table 2: Comparison of Emerging Catalytic Systems for Diol Synthesis

Catalytic SystemCatalyst ExampleTarget TransformationKey AdvantageReference
Asymmetric Hydrogenationtrans-RuCl₂(BINAP)(Daipen)Diketone to Chiral DiolExcellent enantio- and diastereoselectivity. acs.org
Enantioselective DiborationPt- or Rh-phosphine complexesAlkene to Chiral DiolDirect installation of hydroxyl groups across a double bond. organic-chemistry.org
Organoboron CatalysisDiphenylborinic AcidRegioselective Diol FunctionalizationCatalyst-controlled selectivity in modifying polyols. scholaris.ca
Oxidative DesymmetrizationAminoxyl Radical-Peptidemeso-Diol to Chiral LactoneCreates chirality from an achiral meso precursor. chemrxiv.org

Integration into Flow Chemistry and Automation for Scalable Production

For any chemical to have a significant industrial impact, its synthesis must be scalable, safe, and efficient. Continuous flow chemistry offers substantial advantages over traditional batch processing in this regard. The use of continuous flow reactors can be optimized for large-scale production, leading to consistent product quality and higher yields.

The application of flow chemistry to reactions relevant to this compound synthesis is an active area of interest. For example, photochemical oxidations of alkenes have been successfully performed in continuous flow reactors, demonstrating a safe and efficient method for producing diol precursors. researchgate.net The small dimensions of flow reactors allow for superior control over reaction parameters such as temperature and pressure, and significantly improve safety, especially for highly exothermic or photochemical reactions. The integration of automated systems with flow reactors can further enhance efficiency and reproducibility, making it a key technology for the industrial production of this compound.

Table 3: Advantages of Flow Chemistry for this compound Production

AdvantageDescriptionRelevance to this compound
Enhanced SafetySmall reaction volumes minimize risks associated with hazardous reagents or exothermic reactions.Important for potentially energetic reactions like oxidations or hydrogenations.
Precise ControlSuperior heat and mass transfer allow for tight control over reaction conditions.Leads to higher selectivity and yield, minimizing side product formation.
ScalabilityProduction can be increased by running the reactor for longer periods or by "scaling out" (using multiple reactors in parallel).Facilitates seamless transition from laboratory research to industrial-scale manufacturing.
AutomationFlow systems can be easily automated for continuous operation and real-time monitoring.Ensures consistent product quality and reduces manual labor.

Discovery of Undiscovered Reactivity and Transformative Reactions

The dual functionality of this compound provides a rich playground for discovering novel chemical transformations. The terminal alkene and the diol group can react independently or in concert to create complex molecular architectures.

Future research will likely explore intramolecular reactions that leverage both functional groups. For example, intramolecular cyclization could lead to the formation of substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings, which are common structural motifs in natural products. The alkene moiety is a handle for powerful C-C bond-forming reactions like olefin metathesis. mit.edu A ring-closing metathesis (RCM) reaction on a derivatized this compound could yield functionalized seven-membered rings.

Furthermore, the compound could serve as a linchpin in tandem or domino reactions. A potential transformation could involve an initial reaction at the diol, followed by a subsequent cyclization involving the alkene. The diol's acetate (B1210297) derivative, for instance, could undergo radical cyclization to form spirocyclic systems, which are valuable structures in medicinal chemistry. vulcanchem.com Similarly, rhodium-catalyzed asymmetric cycloisomerization reactions, which have been demonstrated on related 1,6-enynes, could be adapted to substrates derived from this compound to construct complex bicyclic systems. researchgate.net

Table 4: Potential Transformative Reactions of this compound

Reaction TypeFunctional Group(s) InvolvedPotential Product ClassSignificance
Intramolecular CycloetherificationAlkene and DiolSubstituted Tetrahydrofurans/PyransAccess to common heterocyclic scaffolds.
Ring-Closing Metathesis (RCM)Alkene (after derivatization)Macrocycles or Medium-sized RingsSynthesis of complex cyclic structures. mit.edu
Radical CyclizationAlkene and Diol derivativeSpirocyclic or Fused-ring SystemsValuable intermediates in medicinal chemistry. vulcanchem.com
[4+2] CycloadditionAlkene (as dienophile)Bicyclic SystemsRapid construction of molecular complexity. researchgate.net
Tandem Oxidation/CyclizationAlkene and DiolFunctionalized LactonesAccess to important building blocks. chemrxiv.org

Investigation into Unexplored Applications in Materials Science and Medicinal Chemistry

The unique structure of this compound makes it an attractive building block for both advanced materials and biologically active molecules.

In materials science , the terminal alkene functionality makes this compound a potential monomer for polymerization. Through reactions like acyclic diene metathesis (ADMET) or after conversion to a cyclic monomer for ring-opening metathesis polymerization (ROMP), it could be incorporated into novel polymers. researchgate.net The diol groups offer sites for cross-linking, which could be used to tune the mechanical properties of the resulting materials, or for post-polymerization modification to introduce new functionalities.

In medicinal chemistry , chiral 1,4-diols are recognized as crucial intermediates. acs.org this compound can serve as a scaffold for the synthesis of new chiral ligands for asymmetric catalysis, which is a cornerstone of modern drug synthesis. acs.org Moreover, the heptene (B3026448) framework is reminiscent of diarylheptanoids, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anticancer properties. researchgate.net This suggests that derivatives of this compound could be synthesized and screened for potential therapeutic effects. The diol moiety could also be used as a handle to construct abasic C-nucleosides, which are being investigated for the development of DNA-based catalysts and functional nanomaterials. mdpi.comresearchgate.net

Table 5: Unexplored Application Areas for this compound

FieldPotential ApplicationRationale
Materials SciencePolymer Monomer / Cross-linkerPresence of polymerizable alkene and reactive diol groups for network formation.
Materials ScienceFunctional Surface CoatingsDiol groups can anchor the molecule to surfaces, while the alkene is available for further reaction.
Medicinal ChemistryPrecursor to Chiral LigandsChiral 1,4-diols are key building blocks for ligands used in asymmetric drug synthesis. acs.org
Medicinal ChemistryScaffold for Bioactive MoleculesThe heptane (B126788) structure is analogous to biologically active natural products like diarylheptanoids. researchgate.net
Medicinal ChemistryBuilding Block for C-NucleosidesThe diol can be elaborated to form sugar mimics for creating artificial DNA with catalytic functions. mdpi.com

Q & A

Q. What are the recommended synthesis methods for Hept-6-ene-1,4-diol, and how can its purity be validated?

Methodological Answer: this compound can be synthesized via palladium-catalyzed coupling reactions, analogous to methods used for cis-2-buten-1,4-diol. Flow reactors enhance efficiency by reducing side reactions and enabling ligand-free conditions . Validate purity using 1^1H/13^13C NMR to confirm diol positions and double bond geometry, supplemented by FT-IR for hydroxyl group identification. Mass spectrometry (MS) ensures molecular weight accuracy, while HPLC monitors impurities .

Q. How do the physicochemical properties of this compound influence its solubility and stability in experimental setups?

Methodological Answer: Determine solubility via dynamic light scattering (DLS) in polar/nonpolar solvents. Stability studies should employ accelerated degradation tests under controlled pH and temperature, with kinetic modeling to predict shelf-life. Reference NIST-standardized protocols for reproducibility, particularly for vapor pressure and partition coefficients .

Advanced Research Questions

Q. How can flow reactor systems be optimized for catalytic reactions involving this compound to enhance sustainability?

Methodological Answer: Adapt methodologies from Heck-Matsuda reactions, where flow reactors suppress ligand dependency and nanoparticle formation by improving mass transfer . Optimize parameters (e.g., residence time, temperature) using design-of-experiments (DoE) approaches. Compare outcomes with batch reactors to identify kinetic enhancements and validate via in situ Raman spectroscopy .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s thermodynamic properties?

Methodological Answer: Use density functional theory (DFT) to model thermodynamic parameters (e.g., Gibbs free energy, enthalpy). Cross-validate with differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC). Discrepancies may arise from solvent effects; address via molecular dynamics simulations incorporating explicit solvent models .

Q. How does this compound’s chain length and stereochemistry affect its efficacy as a polymer chain extender?

Methodological Answer: Compare mechanical properties (tensile strength, elasticity) of polyurethanes synthesized with this compound vs. shorter diols (e.g., butane-1,4-diol). Use small-angle X-ray scattering (SAXS) to analyze phase separation and domain spacing. Ensure stoichiometric consistency and curing conditions to isolate structural effects. Contradictions in data may stem from molecular fitting inefficiencies; refine via X-ray crystallography of monomer complexes .

Q. What omics approaches detect this compound’s impact on microbial metabolism compared to other diols?

Methodological Answer: Conduct RNA-seq transcriptomics on Bacillus licheniformis cultured with this compound vs. glucose. Apply fold-change thresholds (≥3x) to identify upregulated genes (e.g., diol dehydrogenases) and validate via qPCR. Pair with metabolomics (LC-MS) to track metabolite flux, referencing analogous studies with 2,3-butanediol .

Data Analysis and Experimental Design

Q. How should researchers design experiments to compare this compound’s reactivity in enantioselective catalysis?

Methodological Answer: Use chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess (ee). Test under varying catalyst loads (e.g., Ru or Pd complexes) and solvent polarities. Contrast results with structurally similar diols (e.g., 1,5-hexadiene-3,4-diol) to isolate steric/electronic effects .

Q. What controls are critical when analyzing this compound’s role in crosslinking hydrogels?

Methodological Answer: Standardize hydrogel synthesis (e.g., UV curing, redox initiators) and characterize crosslink density via swelling tests and rheometry. Include controls with alternative diols (e.g., 1,4-butanediol) to benchmark mechanical performance. Use FT-IR to confirm covalent bonding vs. physical entanglements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.